2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar reactivity and applications.
Phenyl-substituted pyrrolidines: Compounds with phenyl groups attached to the pyrrolidine ring exhibit similar chemical behavior and biological activity.
Uniqueness
What sets 2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both phenyl and 4-methylphenyl groups, along with the oxo and carboxylate functionalities, makes it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
phenacyl 1-[(4-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-14-7-9-16(10-8-14)20(26)22-23-12-17(11-19(23)25)21(27)28-13-18(24)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3,(H,22,26) |
InChI Key |
PBQDFHBXGSCBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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